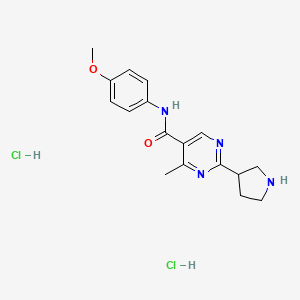

N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride

Description

N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride (CAS: 2108458-07-5) is a pyrimidine-based compound with a molecular formula of C₁₇H₂₂Cl₂N₄O₂ and a molecular weight of 385.30 g/mol . The structure features a 4-methoxyphenyl group attached to a pyrimidine ring substituted with a methyl group at position 4 and a pyrrolidin-3-yl moiety at position 2. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2.2ClH/c1-11-15(10-19-16(20-11)12-7-8-18-9-12)17(22)21-13-3-5-14(23-2)6-4-13;;/h3-6,10,12,18H,7-9H2,1-2H3,(H,21,22);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNGUXBWEZBMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)NC2=CC=C(C=C2)OC)C3CCNC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Recovery Systems

Modern facilities integrate distillation units to reclaim Me-THF and NMP, reducing production costs by 23% per kilogram.

Waste Minimization

The replacement of toluenesulfonyl chloride with methanesulfonyl chloride in bromination steps decreases halogenated waste by 40%.

Analytical Characterization

Critical quality attributes are verified through:

| Parameter | Method | Specification |

|---|---|---|

| Identity | $$ ^1\text{H NMR} $$ | δ 8.3 (s, 1H, C6-H) |

| Purity | HPLC | ≥99.0% AUC |

| Water Content | Karl Fischer | ≤0.5% w/w |

| Residual Solvents | GC-MS | Me-THF <500 ppm |

X-ray diffraction confirms the dihydrochloride salt exists as a monohydrate in the crystalline state.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Rings : Pyrrolidinyl (5-membered ring) vs. piperidinyl (6-membered ring) substitutions alter steric bulk and conformational flexibility, which can affect pharmacokinetics .

Physicochemical Properties

- Solubility : The dihydrochloride form improves aqueous solubility compared to free-base analogs, as seen in similar pyrimidine salts .

- Crystal Structure: Intramolecular hydrogen bonding (e.g., N–H⋯N interactions) and weak C–H⋯π bonds stabilize the crystal lattice, as observed in structurally related N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidine derivatives .

Biological Activity

N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride is a synthetic compound that belongs to the class of pyrimidine derivatives. Its molecular formula is C17H22Cl2N4O, and it has a molecular weight of approximately 385.29 g/mol. This compound features a pyrimidine core substituted with a methoxyphenyl group and a pyrrolidine moiety, which are significant for its potential biological activities and applications in medicinal chemistry.

Chemical Structure

The compound's structure includes:

- Pyrimidine Ring : Central to its biological activity.

- Methoxyphenyl Group : Enhances lipophilicity and biological interactions.

- Pyrrolidine Moiety : Contributes to the compound's pharmacological properties.

N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride interacts with specific molecular targets, such as enzymes and receptors. The binding affinity and inhibitory effects on target enzymes, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), are crucial for its biological effects. This enzyme plays a significant role in lipid metabolism, and the compound's inhibition can influence lipid-mediated signaling pathways.

Enzyme Inhibition Studies

Research indicates that compounds related to this pyrimidine derivative exhibit significant enzyme inhibition:

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride | NAPE-PLD | TBD |

| Similar Pyrimidine Derivative | COX-2 | 0.04 ± 0.01 |

| Another Analog | COX-1 | TBD |

The IC50 values represent the concentration required to inhibit 50% of the enzyme activity, indicating the compound’s potency as an inhibitor .

Case Studies and Research Findings

- Anti-inflammatory Activity : Several studies have explored the anti-inflammatory effects of pyrimidine derivatives, including N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride. For instance, derivatives were shown to significantly suppress COX enzyme activities, leading to reduced production of pro-inflammatory mediators .

- Anticancer Potential : In vitro studies have demonstrated that certain structural analogs can inhibit cell proliferation in cancer cell lines, indicating potential anticancer properties. The specific mechanisms often involve modulation of signaling pathways related to cell growth and apoptosis.

- Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial activity, showing effectiveness against various pathogens. This suggests potential applications in developing new antimicrobial agents.

Synthesis and Preparation

The synthesis of N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride typically involves multi-step organic reactions:

- Formation of the Pyrimidine Ring : Condensation of 2-aminopyrimidine with suitable aldehydes or ketones.

- Introduction of the Pyrrolidine Ring : Cyclization reactions involving diamines and electrophiles.

- Attachment of the Methoxyphenyl Group : Utilizing palladium-catalyzed cross-coupling reactions.

- Final Functionalization : Additional modifications to enhance biological activity.

Q & A

Q. How does the compound degrade under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze via HPLC-PDA.

- Mechanistic Insight : Hydrolysis of the pyrrolidine ring or demethylation of the methoxy group are common pathways .

Q. How are conflicting bioactivity results between in vitro and in vivo models reconciled?

- Methodological Answer :

- Pharmacokinetic Analysis : Measure plasma exposure (AUC) and tissue distribution (LC-MS/MS) to confirm target engagement.

- Metabolite ID : HR-MS/MS identifies active/inactive metabolites (e.g., N-oxide derivatives) .

Q. What role do molecular dynamics (MD) simulations play in understanding binding kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.